molecular formula C12H8F3NO B13607365 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile

Katalognummer: B13607365
Molekulargewicht: 239.19 g/mol
InChI-Schlüssel: VZTRHWUNMZOELG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanecarbonitrile structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Oxo-1-(3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
  • 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile

Uniqueness

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with various molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C12H8F3NO

Molekulargewicht

239.19 g/mol

IUPAC-Name

3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-8(2-4-9)11(7-16)5-10(17)6-11/h1-4H,5-6H2

InChI-Schlüssel

VZTRHWUNMZOELG-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)CC1(C#N)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.